2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone
Description
2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone is a heterocyclic compound featuring a triazolopyridazine core substituted with a furan-2-yl group at position 6 and a thioether-linked p-tolyl ethanone moiety at position 3. Its molecular structure combines aromatic and heteroaromatic systems, which are critical for modulating electronic properties and biological activity.
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-4-6-13(7-5-12)15(23)11-25-18-20-19-17-9-8-14(21-22(17)18)16-3-2-10-24-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBKSZWRFASHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazolopyridazine core, followed by the introduction of the furan ring and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone . Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi. The presence of the furan ring enhances the bioactivity of such compounds by improving their interaction with microbial enzymes and membranes .
Anticancer Properties
Compounds containing triazole and pyridazine moieties have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . For instance, derivatives have shown efficacy against breast cancer and leukemia cell lines.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of triazole derivatives. These compounds may mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that certain derivatives can inhibit neurotoxic pathways and promote neuronal survival .
Organic Electronics
The unique electronic properties of compounds like This compound make them suitable candidates for organic electronic applications. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of furan and triazole units enhances charge transport properties .
Photovoltaic Devices
Research indicates that incorporating such compounds into photovoltaic devices can improve efficiency due to their favorable energy levels and light absorption characteristics. Studies have demonstrated increased power conversion efficiency when these materials are used as active layers in solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The p-tolyl ethanone moiety increases logP relative to morpholinyl or pyridinyl analogues, suggesting improved membrane permeability but reduced aqueous solubility .
- Biological Activity : Thioether-linked triazolopyridazines with aromatic substituents (e.g., phenyl, furan) exhibit antimicrobial and anticancer properties, while morpholinyl/pyridinyl derivatives may target neurological or kinase pathways .
Physicochemical Properties
| Property | Target Compound | 1-(4-Morpholinyl)-2- | Vébreltinib |
|---|---|---|---|
| Molecular Weight | ~396.4 g/mol (estimated) | 356.4 g/mol | 484.3 g/mol |
| logP (Predicted) | ~2.8 | 1.9 | 3.5 |
| Solubility (Water) | Low | Moderate | Low |
Biological Activity
The compound 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone represents a unique structure that combines several heterocyclic moieties, notably furan, triazole, and pyridazine. This structural complexity suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The IUPAC name for the compound is this compound. The molecular formula is , and it features a thioether linkage that may enhance its biological interactions.
Biological Activities
Research into the biological activities of compounds containing the 1,2,4-triazole and pyridazine scaffolds has shown promising results across various therapeutic areas:
Antimicrobial Activity
Several studies have indicated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance:
- A series of myrtenal derivatives with a triazole moiety showed enhanced antifungal activity against P. piricola, achieving an inhibitory rate of 90–98% compared to commercial fungicides .
- Triazole-thioether hybrids demonstrated high potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin .
Anticancer Potential
The compound's structural elements suggest potential anticancer activity:
- Triazole derivatives have been reported to inhibit various cancer cell lines effectively. For example, compounds with similar structures were found to inhibit cell proliferation in lines such as MCF-7 and HCT116 .
- The mechanism often involves the modulation of key cellular pathways, including those related to apoptosis and cell cycle regulation.
Anti-inflammatory and Analgesic Effects
Research has also highlighted anti-inflammatory properties associated with triazole-containing compounds:
- Certain derivatives have shown promise as selective COX-II inhibitors, which are crucial in managing inflammation without the gastrointestinal side effects typical of non-selective NSAIDs .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this class of compounds. Key findings include:
- The presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial activity .
- Modifications at specific positions on the triazole ring can lead to increased potency against targeted pathogens .
Case Studies
Several case studies illustrate the compound's potential:
- Antifungal Activity : A study demonstrated that triazole-thioether compounds exhibited superior antifungal activity compared to their non-thioether counterparts.
- Anticancer Studies : In vitro assays revealed that compounds derived from similar scaffolds inhibited cancer cell proliferation effectively, suggesting that modifications could yield even more potent derivatives.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a triazolo[4,3-b]pyridazine core fused with a furan ring, a thioether bridge (-S-), and a p-tolyl-substituted ethanone moiety. The triazole and pyridazine rings contribute to π-π stacking interactions with biological targets, while the thioether group enhances nucleophilic substitution reactivity. The p-tolyl group improves lipophilicity, aiding membrane permeability .
Basic: What synthetic routes are commonly employed to prepare this compound?
A multi-step synthesis typically involves:
Cyclocondensation : Reacting 6-(furan-2-yl)pyridazine-3-thiol with hydrazine derivatives to form the triazole ring.
Thioether formation : Coupling the triazolo-pyridazine intermediate with 1-(p-tolyl)-2-bromoethanone via nucleophilic substitution.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of the triazole ring and substitution patterns.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced: How can structure-activity relationships (SAR) be optimized for enhanced biological activity?
Systematic modifications include:
- Furan ring substitution : Replacing furan with thiophene or pyridine to alter electron density.
- Thioether replacement : Testing sulfoxide or sulfone derivatives for improved metabolic stability.
- p-Tolyl group variation : Introducing electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.
Example : A study on analogous triazolopyridazines showed that fluorinated aryl groups increased kinase inhibition by 40% .
Advanced: How to resolve contradictions in reported solubility and reactivity data?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- pH-dependent ionization : Conduct solubility studies across pH 2–8 using UV-Vis spectroscopy.
- Computational modeling : Predict logP and pKa values with tools like MarvinSketch to guide experimental design .
Advanced: What strategies are effective for identifying pharmacological targets?
- Molecular docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina).
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins (e.g., EGFR, PI3K).
- CRISPR-Cas9 knockout : Validate target engagement in cellular assays .
Basic: What safety precautions are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in amber vials at -20°C under inert gas (argon) to prevent oxidation .
Advanced: How to assess stability under varying experimental conditions?
- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the thioether bond).
- Accelerated stability studies : Use Arrhenius kinetics to predict shelf life .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
- Low yields in cyclocondensation : Optimize catalyst loading (e.g., 10 mol% CuI) and solvent (DMF vs. acetonitrile).
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC).
- Byproduct formation : Use in-line IR spectroscopy to monitor reaction progress and adjust stoichiometry .
Basic: What are the implications of the thioether group in metabolic studies?
The thioether is susceptible to oxidative metabolism by cytochrome P450 enzymes, generating sulfoxide/sulfone metabolites. Use LC-MS/MS to identify metabolites in hepatocyte incubations. Co-administration with antioxidants (e.g., N-acetylcysteine) may reduce oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
